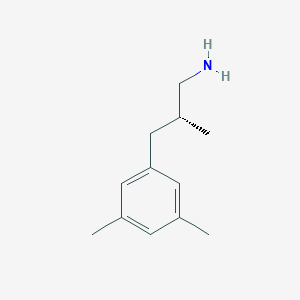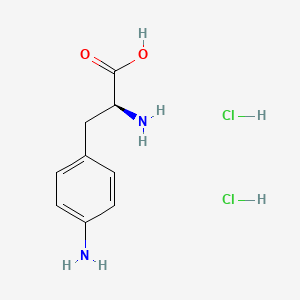
4-Amino-L-phenylalanine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-L-phenylalanine dihydrochloride is a chemical compound with the molecular formula C9H13ClN2O2. It is a derivative of phenylalanine, an essential amino acid, and is used in various scientific research applications. This compound is particularly valuable in the fields of drug development, enzymatic studies, and peptide synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-L-phenylalanine dihydrochloride typically involves the protection of the amino and carboxyl groups of phenylalanine, followed by nitration and reduction steps. The protected phenylalanine undergoes nitration to introduce a nitro group at the para position of the benzene ring. This nitro group is then reduced to an amino group, resulting in 4-Amino-L-phenylalanine. The final step involves the formation of the dihydrochloride salt by treating the compound with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar steps as the laboratory synthesis but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-L-phenylalanine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various derivatives of 4-Amino-L-phenylalanine, such as nitroso, nitro, and substituted amino derivatives .
Wissenschaftliche Forschungsanwendungen
4-Amino-L-phenylalanine dihydrochloride has diverse applications in scientific research, including:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in enzymatic studies to understand enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of various biochemical products and as a precursor in the synthesis of other compounds
Wirkmechanismus
The mechanism of action of 4-Amino-L-phenylalanine dihydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in amino acid metabolism, such as phenylalanine hydroxylase, which converts phenylalanine to tyrosine. This conversion is crucial for the biosynthesis of neurotransmitters like dopamine and norepinephrine . The compound’s effects are mediated through its incorporation into peptides and proteins, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Nitro-L-phenylalanine: A nitro derivative of phenylalanine.
3-Amino-L-tyrosine: An amino derivative of tyrosine.
Uniqueness
4-Amino-L-phenylalanine dihydrochloride is unique due to its specific amino substitution at the para position of the benzene ring, which imparts distinct chemical and biological properties. This substitution allows it to participate in unique reactions and interactions compared to other phenylalanine derivatives .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H/t8-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHIVGCGPZWTJOQ-JZGIKJSDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
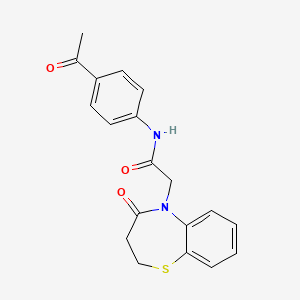
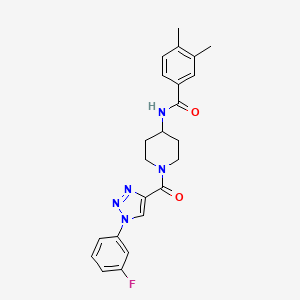
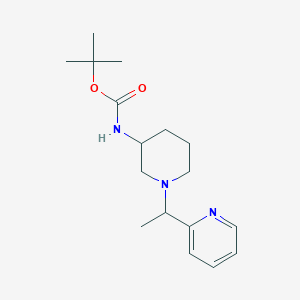
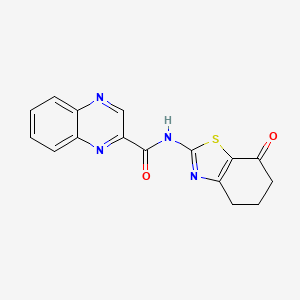
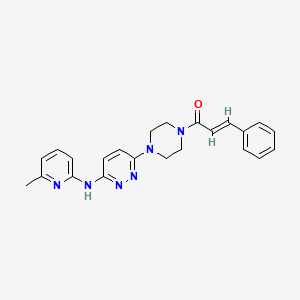
![5-[4-(3-Chlorophenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B2655661.png)
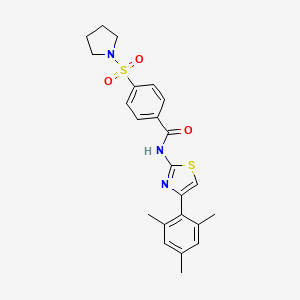
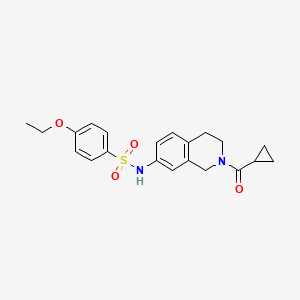
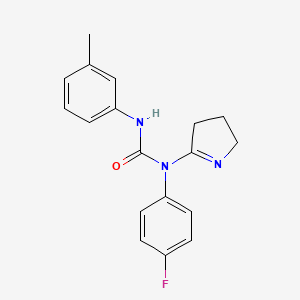
![2-(2,4-dichlorophenyl)-7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2655665.png)

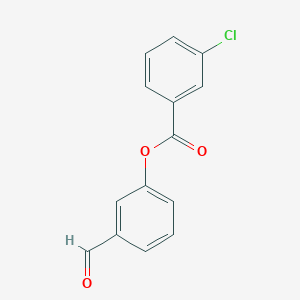
![1-phenyl-8-(phenylamino)-1H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-a]pyrimidin-4(5H)-one](/img/structure/B2655670.png)
